molecular formula C7H7N3 B565031 5-Methylbenzotriazole-d6 CAS No. 1246820-65-4

5-Methylbenzotriazole-d6

Cat. No.: B565031
CAS No.: 1246820-65-4
M. Wt: 139.191
InChI Key: LRUDIIUSNGCQKF-RLTMCGQMSA-N
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Description

5-Methylbenzotriazole-d6 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in analytical chemistry as an internal standard for mass spectrometric analyses. The incorporation of deuterium atoms makes it an ideal reference compound for the quantification of 5-Methylbenzotriazole, which is widely used as a corrosion inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methylbenzotriazole-d6 involves the deuteration of 5-Methylbenzotriazole. The process typically starts with the synthesis of 5-Methylbenzotriazole from 3,4-diaminotoluene. The steps include:

  • Dissolving 3,4-diaminotoluene in purified water and heating the solution.
  • Adding sodium nitrite to the solution to progress the reaction.
  • Cooling the solution and adding sulfuric acid to precipitate the product.
  • Isolating the crystals and dehydrating them through heating.
  • Distilling the crystals to obtain 5-Methylbenzotriazole .

For the deuteration process, the 5-Methylbenzotriazole is subjected to a reaction with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms, resulting in this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield, purity, and cost-effectiveness. The use of advanced distillation and purification techniques ensures the production of high-purity this compound suitable for analytical applications .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzotriazole-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

5-Methylbenzotriazole-d6 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometric analyses to quantify 5-Methylbenzotriazole.

    Environmental Studies: Utilized to track and understand the fate and transport of benzotriazoles in ecosystems.

    Materials Science: Investigated for its stability and behavior to improve the formulation of protective coatings.

    Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methylbenzotriazole-d6 involves its role as an internal standard in analytical chemistry. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification of 5-Methylbenzotriazole in samples. This is crucial for precise measurements in mass spectrometric analyses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbenzotriazole-d6 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometric analyses. This property distinguishes it from other similar compounds that do not contain deuterium and are not suitable for the same analytical applications .

Properties

IUPAC Name

4,5,7-trideuterio-6-(trideuteriomethyl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDIIUSNGCQKF-RLTMCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=NNN=C2C(=C1C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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